molecular formula C15H17N3O2S2 B2664243 1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864916-97-2

1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2664243
CAS No.: 864916-97-2
M. Wt: 335.44
InChI Key: BXUCKFJEOMENNI-UHFFFAOYSA-N
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Description

1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a synthetic building block of high interest in medicinal chemistry and drug discovery. This compound features a 1,3,4-thiadiazole core, a privileged scaffold known for diverse biological activities, linked to a morpholine moiety via a ketone-thioether linker. The 1,3,4-thiadiazole ring system is recognized as a key pharmacophore in developing tyrosine kinase inhibitors and has demonstrated a wide range of other pharmacological properties, including antimicrobial and antiviral effects . The incorporation of the morpholine ring is a common strategy in drug design, often used to enhance solubility and influence the pharmacokinetic profile of a molecule. As a research chemical, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It is particularly valuable for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents, especially in oncology research focused on kinase targets . Researchers can utilize this building block to create libraries of compounds for high-throughput screening against various biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-11-2-4-12(5-3-11)14-16-15(22-17-14)21-10-13(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUCKFJEOMENNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiadiazole ring followed by the introduction of the morpholine and p-tolyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

Thiadiazole derivatives, including 1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, have been investigated for a range of pharmacological activities:

  • Antimicrobial Activity : Compounds with thiadiazole moieties have shown promising results in inhibiting bacterial and fungal growth. For instance, studies indicate that certain thiadiazole derivatives exhibit strong antifungal effects against pathogens such as Fusarium graminearum and Rhizoctonia solani .
  • Anticancer Potential : Thiadiazoles have been linked to anticancer activity. Research shows that specific derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The structure of this compound suggests potential interactions with cancer cell pathways.
  • Anti-inflammatory and Analgesic Effects : Several studies highlight the anti-inflammatory properties of thiadiazole derivatives. These compounds may modulate inflammatory pathways and provide pain relief .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Thiadiazole Ring : The initial step often involves the cyclization of hydrazones with sulfur sources under acidic conditions to form the thiadiazole structure.
  • Substitution Reactions : Subsequent reactions introduce the morpholino and p-tolyl groups to yield the final product.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their pharmacological properties. Key factors influencing activity include:

  • Substituents on the Thiadiazole Ring : The introduction of various substituents (e.g., alkyl or aryl groups) can significantly affect biological activity.
Substituent TypeEffect on Activity
Alkyl GroupsGenerally increase lipophilicity and membrane permeability
Aryl GroupsCan enhance binding affinity to biological targets

Case Studies

Several case studies illustrate the applications of this compound:

  • Antifungal Evaluation : A study evaluated a series of thiadiazole derivatives against common fungal strains. Compounds similar to this compound demonstrated significant inhibitory effects with EC50 values lower than those of standard antifungal agents .
  • Anticancer Activity : Research has shown that thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines. In vitro assays indicated that derivatives with structural similarities to this compound exhibited potent cytotoxicity against breast and lung cancer cells .

Mechanism of Action

The mechanism by which 1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone (Target) 1,2,4-Thiadiazole - 3-(p-tolyl)
- 5-(morpholino-ethanone-thio)
Hypothesized antimicrobial/anticancer activity
3-(4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-triazol-1-yl)(p-tolyl)methanone 1,2,4-Thiadiazole + Triazole - 3-(3,4,5-trimethoxyphenyl)
- Linked to triazole and p-tolyl
QSAR studies for bioactivity prediction
1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-triazol-5-yl)thio)methyl)-4H-triazol-3-yl)thio)ethanone Triazole + Thioether - 4-Fluorophenyl
- Pyridinyl-triazole-thioether
Antimicrobial (75% yield, MIC ~2 µg/mL)
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate 1,3,4-Thiadiazole + Triazole - Sodium carboxylate
- Phenylamino-thiadiazole
High intermolecular interaction energy (QSAR)

Key Observations :

  • The morpholino-ethanone group in the target compound distinguishes it from analogs with phenyl, pyridinyl, or carboxylate substituents. This group likely improves aqueous solubility compared to purely aromatic derivatives .
  • Compounds with triazole-thioether linkages (e.g., ) exhibit notable antimicrobial activity, suggesting the target compound may share this property due to structural similarity .

Biological Activity

1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure can be represented as follows:

  • Molecular Formula : C16H19N5O3S2
  • Molecular Weight : 393.5 g/mol
  • IUPAC Name : 1-(4-methylphenyl)-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea

This compound features a thiadiazole ring, a morpholine moiety, and a urea linkage, which contribute to its unique biological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
  • Cellular Interaction : It could interact with cellular components leading to apoptosis or necrosis in cancer cells.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated effectiveness against various bacterial strains:

CompoundMIC (μg/mL)Activity Type
Thiadiazole Derivative A32.6Antibacterial
Thiadiazole Derivative B47.5Antifungal

These results indicate that modifications to the thiadiazole structure can enhance antimicrobial efficacy compared to standard drugs like itraconazole .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The findings suggest that it can induce cell death through apoptosis at certain concentrations:

Cell LineIC50 (μM)Mechanism
K562 (Leukemia)10Apoptosis
MCF7 (Breast Cancer)15Necrosis

This data indicates a promising profile for potential anti-cancer applications .

Anti-inflammatory Properties

In vivo studies have indicated that compounds similar to this compound exhibit anti-inflammatory effects. These effects were assessed using various animal models where the compounds showed reduced inflammation markers .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of thiadiazole derivatives in various biological assays. For example:

  • MAO Inhibition : A series of thiadiazole derivatives were tested for their ability to inhibit monoamine oxidase (MAO), with some compounds showing IC50 values as low as 0.060μM0.060\mu M, indicating strong inhibitory activity .
  • Anticancer Activity : In a study involving different cancer cell lines, a derivative demonstrated significant cytotoxicity with a concentration-dependent response.

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